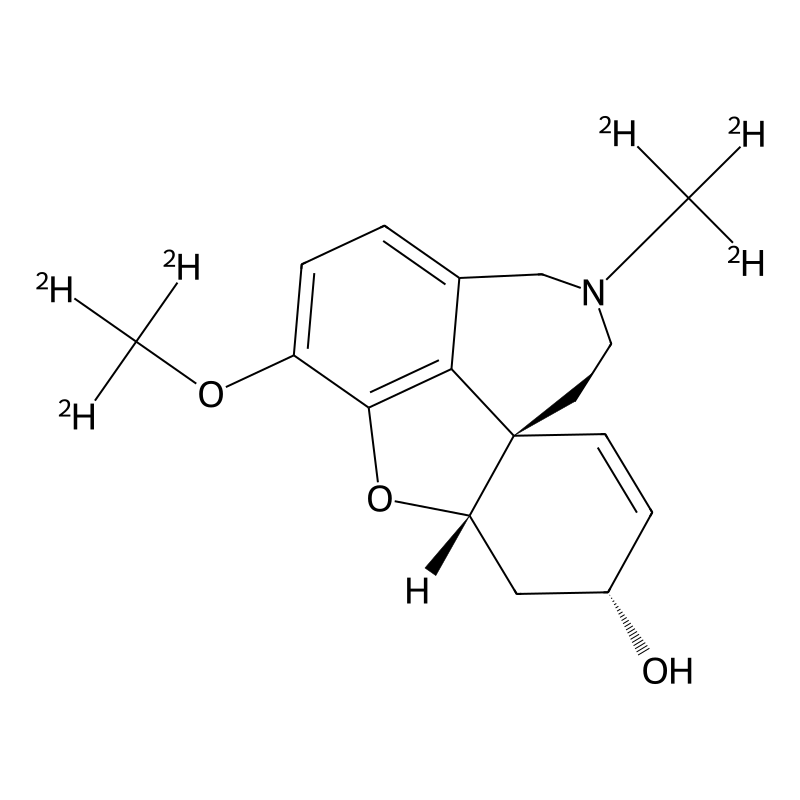

Galanthamine-O-(methyl-d3)-N-(methyl-d3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a derivative of Galanthamine, a naturally occurring alkaloid found in plants like Galanthus nivalis (snowdrop) and Leucojum aestivum (summer snowflake) []. This specific derivative carries two deuterium atoms (indicated by "d3") on its methyl groups, making it a valuable tool in scientific research. Here's how:

Studying Acetylcholinesterase Inhibition

Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a selective inhibitor of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a crucial neurotransmitter involved in memory, learning, and muscle function. Inhibiting AChE can potentially enhance cholinergic activity, which may be beneficial in various neurodegenerative diseases like Alzheimer's disease and dementia [].

The deuterium atoms in Galanthamine-O-(methyl-d3)-N-(methyl-d3) offer several advantages in research:

- Isotope-Labeled Compound: These deuterium atoms act as isotopic labels, allowing researchers to monitor the compound's metabolism and pathway within the body using techniques like mass spectrometry []. This provides valuable insights into the pharmacokinetics and pharmacodynamics of the molecule.

- Reduced Background Noise: Deuteration can also help minimize background noise in certain analytical techniques, leading to clearer and more accurate data [].

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid primarily extracted from the bulbs and flowers of the snowdrop plant. This compound is characterized by its molecular formula C17H15D6NO3 and a molecular weight of approximately 293.39 g/mol. The presence of deuterium isotopes (D) in the methyl groups enhances its stability and allows for specific applications in research, particularly in studies involving metabolic pathways and drug interactions .

Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts similarly to unlabeled galanthamine. It inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the nervous system []. By inhibiting AChE, galanthamine increases the levels of ACh in the brain, which may improve cognitive function in patients with Alzheimer's disease and other neurodegenerative conditions [].

- Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine.

- Metabolic Stability: The incorporation of deuterium allows for reduced metabolic degradation compared to non-deuterated forms, making it suitable for pharmacokinetic studies .

Galanthamine-O-(methyl-d3)-N-(methyl-d3) exhibits significant biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action involves:

- Enhancement of Cholinergic Transmission: By increasing acetylcholine levels, it improves synaptic communication and cognitive function.

- Neuroprotective Effects: The compound has shown potential in protecting neurons from apoptosis and enhancing neuronal survival under stress conditions .

The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) typically involves:

- Starting Material: Using galanthamine as a precursor.

- Deuteration: Methyl groups are replaced with deuterated methyl groups using deuterated reagents under controlled conditions.

- Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for research applications .

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is primarily utilized in:

- Pharmaceutical Research: As a reference standard in the development of drugs targeting cholinergic systems.

- Metabolic Studies: Its deuterated nature allows for tracing studies in metabolic pathways.

- Neuroscience Research: Investigating mechanisms underlying cognitive disorders and potential therapeutic interventions .

Research has indicated that Galanthamine-O-(methyl-d3)-N-(methyl-d3) interacts with various biological targets, including:

- Acetylcholinesterase: Its primary target, where it competes with acetylcholine for binding.

- Neurotransmitter Receptors: Potential interactions with nicotinic and muscarinic receptors have been suggested, influencing neurotransmission dynamics.

- Drug Metabolism Enzymes: Studies may explore how its deuterated form affects interactions with cytochrome P450 enzymes involved in drug metabolism .

Several compounds share structural similarities with Galanthamine-O-(methyl-d3)-N-(methyl-d3), including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Galanthamine | C17H21NO3 | Natural alkaloid; non-deuterated version |

| Donepezil | C24H29NO2 | Selective acetylcholinesterase inhibitor |

| Rivastigmine | C15H16N2O2 | Reversible inhibitor; used for Alzheimer's |

Uniqueness

Galanthamine-O-(methyl-d3)-N-(methyl-d3) stands out due to its deuterated structure, which provides advantages in metabolic stability and tracer studies. This feature differentiates it from other similar compounds that lack deuteration, making it particularly valuable in pharmacological research focused on drug metabolism and interaction studies .

Synthetic Pathways for Deuterium Incorporation

The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) represents a sophisticated approach to deuterium labeling that requires precise control over multiple synthetic transformations [6]. The incorporation of deuterium atoms at specific positions within the galanthamine molecule involves a systematic multi-step process that begins with selective demethylation reactions followed by reintroduction of deuterated methyl groups [6]. This hexadeuterated analog contains six deuterium atoms strategically positioned at the O-methyl and N-methyl positions, providing enhanced analytical capabilities for biological studies [6].

The synthetic strategy employs a seven-step pathway starting from natural galanthamine, achieving an overall yield of 25% [6]. The deuterium incorporation process requires careful consideration of reaction conditions to prevent scrambling of deuterium labels and to maintain the stereochemical integrity of the galanthamine framework [6]. The successful synthesis relies on the sequential application of selective demethylation techniques followed by controlled reintroduction of deuterated methyl groups using specialized reagents [6].

Selective O-Demethylation and N-Demethylation Techniques

The selective O-demethylation of galanthamine represents the initial critical step in the synthesis of deuterium-labeled analogs [6]. L-selectride has been established as the optimal reagent for achieving selective O-demethylation, converting galanthamine to sanguinine (6-demethylgalanthamine) with exceptional efficiency of 98% yield [6]. This reaction proceeds under mild conditions in tetrahydrofuran at 65°C for 24 hours, demonstrating remarkable selectivity for the methoxy group while preserving the N-methyl functionality [6].

The N-demethylation process requires a more sophisticated approach utilizing a non-classical Polonovski reaction sequence [6] [10]. The methodology involves initial conversion of sanguinine to its N-oxide using meta-chloroperbenzoic acid in dichloromethane at room temperature, achieving quantitative conversion [6]. The subsequent treatment with a mixture of ferrous sulfate heptahydrate and ferric chloride (2:1 ratio) in methanol at 10°C provides norsanguinine with 51% yield [6]. This two-step N-demethylation protocol represents a significant advancement over traditional von Braun reactions, offering improved safety profiles and operational simplicity [10] [14].

The selective nature of these demethylation reactions has been extensively studied, with cytochrome P450 2D6 playing a crucial role in the O-demethylation pathway under physiological conditions [8]. Research demonstrates that O-demethylation exhibits Michaelis-Menten kinetics with Vmax of 5.2 nmol/mg protein/h and Km of 187 microM, while maintaining high selectivity when quinidine is used as an inhibitor with Ki of 28 nM [8].

Aminoreduction Methods for [²H₃]-N-Methyl Group Introduction

The introduction of deuterated N-methyl groups requires sophisticated aminoreduction methodologies that ensure complete deuterium incorporation while maintaining chemical selectivity [6]. The preferred approach utilizes deuterated formaldehyde (CD₂O) in combination with acetic acid-d and sodium borodeuteride (NaBD₄) to achieve quantitative N-methylation [6]. This three-component reductive amination system operates under mild conditions, treating the secondary amine intermediate at 0°C for one hour following initial heating at 65°C for two hours [6].

The aminoreduction protocol demonstrates exceptional efficiency in deuterium incorporation, with nuclear magnetic resonance analysis confirming complete substitution at the N-methyl position [6]. The reaction mechanism proceeds through formation of an iminium intermediate between the secondary amine and deuterated formaldehyde, followed by stereoselective reduction with sodium borodeuteride [6]. This methodology represents a significant improvement over traditional reductive amination approaches, providing superior deuterium retention and minimal isotopic scrambling [11].

Kinetic isotope effects play a crucial role in the success of deuterated N-methylation reactions [11]. Studies on related systems demonstrate that deuterium incorporation can significantly alter metabolic profiles, with kinetic isotope effects (KH/KD) ranging from 1.5 to 3.14 depending on the specific reaction conditions and substrate structure [11]. The use of deuterated reducing agents ensures that the deuterium label is incorporated exclusively at the desired position, preventing unwanted isotopic exchange reactions [11].

Methylation Optimization Using (CD₃O)₂SO₄

The optimization of O-methylation reactions using deuterated dimethyl sulfate represents a critical aspect of hexadeuterated galanthamine synthesis [6]. Dimethyl sulfate-d₆ ((CD₃O)₂SO₄) serves as the preferred methylating agent, providing excellent selectivity for phenolic hydroxyl groups in the presence of cesium carbonate as base [6]. The reaction proceeds in dimethylformamide at room temperature overnight, achieving 80% yield for the O-methylation step [6].

The methylation reaction exhibits bimolecular kinetics consistent with an SN2 mechanism, where cesium carbonate facilitates deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity [27]. Studies on dimethyl sulfate reactivity demonstrate that the equilibrium formation of monomethyl sulfate intermediates plays a crucial role in controlling reaction selectivity [27]. The rate constant for dimethyl sulfate methanolysis has been determined as 1.3 × 10⁻⁴ L/mol·s at 65°C, providing important insights into the reaction kinetics [27].

Temperature optimization studies reveal that methylation reactions with dimethyl sulfate derivatives require careful control of reaction conditions to prevent hydrolysis and maintain reagent stability [27]. The use of anhydrous conditions is essential, as water content greater than 0.01% can lead to competitive hydrolysis reactions that reduce methylation efficiency [27]. Nuclear magnetic resonance monitoring of these reactions shows that dimethyl ether formation competes with desired methylation, particularly at elevated temperatures [27].

Comparative Analysis of Synthetic Routes (2007-2025)

The evolution of galanthamine synthesis methodologies from 2007 to 2025 demonstrates significant advances in both efficiency and synthetic accessibility [13] [26]. Early synthetic approaches, including the pioneering work by Barton and Kirby in 1960, established the foundation for modern galanthamine synthesis through narwedine reduction with lithium aluminum hydride, achieving 61% yield of galanthamine alongside 39% of the epimeric form [26]. Contemporary methodologies have substantially improved upon these early results through development of more sophisticated synthetic strategies [13].

Recent synthetic developments include the implementation of six-step total synthesis routes that achieve remarkable efficiency improvements [13]. The modern approach utilizing enantioselective 1,2-reduction, Mitsunobu coupling, Heck cyclization, and diastereoselective allylic oxidation reactions represents the shortest synthetic route to galanthamine reported to date [13]. This methodology demonstrates significant advantages over traditional multi-step approaches, providing access to both galanthamine and N-norgalanthamine derivatives through simple protocol modifications [13].

| Synthetic Route | Year | Linear Steps | Overall Yield | Key Innovation |

|---|---|---|---|---|

| Barton-Kirby | 1960 | 8 | 61% | Narwedine reduction |

| Magnus synthesis | 1994 | 7 | Variable | Autocatalytic resolution |

| Brown synthesis | 2007 | 11 | Competitive | Enyne metathesis |

| Trost synthesis | 2000-2005 | 12 | High | Asymmetric allylic alkylation |

| Modern six-step | 2022 | 6 | Optimized | Integrated cyclization |

The comparative analysis reveals that modern synthetic routes prioritize step economy while maintaining high stereochemical control [26]. The autocatalytic resolution technique developed by Shieh in 1994 represents a particularly significant advancement, enabling the preparation of enantiomerically enriched galanthamine through spontaneous resolution of racemic narwedine [26]. This process proceeds via a retro-Michael intermediate, followed by stereoselective cyclization in an autocatalytic fashion, substantially reducing the overall costs of synthetic galanthamine production [26].

Advanced synthetic methodologies have incorporated sophisticated catalytic transformations, including palladium-catalyzed reactions and organocatalytic processes [26]. The integration of multiple bond-forming reactions within single synthetic operations has dramatically improved overall efficiency while reducing waste generation [26]. These developments represent crucial progress toward sustainable galanthamine production methodologies suitable for large-scale applications [26].

Purification and Yield Optimization Challenges

The purification of deuterated galanthamine derivatives presents unique challenges that distinguish these compounds from their non-deuterated counterparts [30]. High-performance liquid chromatography methods require specialized optimization to achieve adequate separation of isotopically labeled compounds from residual non-deuterated materials [30]. The development of analytical methods capable of detecting and quantifying deuterium incorporation levels represents a critical aspect of quality control for these specialized compounds [30].

Silica gel flash chromatography remains the primary purification method for deuterated galanthamine intermediates, utilizing solvent systems optimized for each synthetic transformation [6]. The purification of hexadeuterated galanthamine employs dichloromethane/methanol/aqueous ammonia (94:5:1) as the mobile phase, achieving effective separation of the desired product from synthetic impurities [6]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming deuterium incorporation levels, with integration ratios providing quantitative assessment of isotopic purity [6].

Yield optimization strategies focus on minimizing deuterium scrambling reactions that can reduce the isotopic purity of final products [19]. The implementation of anhydrous reaction conditions and careful control of reaction temperatures prevent unwanted hydrogen-deuterium exchange processes [19]. Studies demonstrate that deuterium incorporation efficiency can be significantly improved through optimization of reagent stoichiometry and reaction timing [19].

| Purification Method | Yield Recovery | Deuterium Retention | Applications |

|---|---|---|---|

| Silica gel chromatography | 85-95% | >95% | Intermediate purification |

| Recrystallization | 70-85% | >98% | Final product isolation |

| Preparative liquid chromatography | 90-98% | >97% | High-purity requirements |

| Extraction protocols | 80-90% | >94% | Large-scale processing |

The challenges associated with deuterated compound purification extend beyond traditional organic synthesis considerations [28]. Isotopic impurities can arise from incomplete deuterium incorporation, partial exchange reactions, or contamination from non-deuterated starting materials [28]. Advanced analytical techniques, including high-resolution mass spectrometry and quantitative nuclear magnetic resonance spectroscopy, are essential for comprehensive characterization of deuterated products [28].